molecular formula C11H21NO5 B2755426 (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate CAS No. 955379-18-7

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Cat. No.: B2755426
CAS No.: 955379-18-7
M. Wt: 247.291
InChI Key: QVURMCPIMAXTNA-UHFFFAOYSA-N
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Description

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is a chiral compound commonly used in organic synthesis and pharmaceutical research. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized to protect amine functionalities during chemical reactions. This compound is particularly valuable due to its stability and ease of removal under acidic conditions.

Mechanism of Action

Target of Action

Isopropyl (tert-butoxycarbonyl)-L-serinate, also known as (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a derivative of amino acids. The primary targets of this compound are the amino acids involved in peptide synthesis .

Mode of Action

The compound acts as a protecting group in organic synthesis, specifically for amines . The tert-butoxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protection allows for selective reactions with other parts of the molecule, preventing unwanted reactions with the amine group .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Isopropyl (tert-butoxycarbonyl)-L-serinate is the formation of dipeptides . The compound allows for the selective synthesis of dipeptides, preventing unwanted reactions and enhancing the yield of the desired product .

Action Environment

The action of Isopropyl (tert-butoxycarbonyl)-L-serinate can be influenced by environmental factors such as temperature and pH. For instance, the deprotection of the Boc group in amino acids can be accomplished with strong acids . Additionally, the solubility of the compound in various solvents may influence its efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: LiAlH4, NaBH4

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted amines

Scientific Research Applications

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is extensively used in:

  • Chemistry: : As a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral intermediates and pharmaceuticals.

  • Biology: : In the study of enzyme mechanisms and protein-ligand interactions, where it serves as a substrate or inhibitor.

  • Medicine: : In the development of drugs, especially those targeting specific enzymes or receptors. Its chiral nature makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

  • Industry: : Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoate
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxyvalerate

Uniqueness

(S)-Isopropyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is unique due to its specific combination of a chiral center, a Boc-protected amine, and an isopropyl ester. This combination provides a balance of stability and reactivity, making it particularly useful in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name

propan-2-yl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-7(2)16-9(14)8(6-13)12-10(15)17-11(3,4)5/h7-8,13H,6H2,1-5H3,(H,12,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVURMCPIMAXTNA-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H](CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955379-18-7
Record name propan-2-yl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
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